Benzododecinium chloride

Catalog No.
S520874
CAS No.
139-07-1
M.F
C21H38N.Cl
C21H38ClN
M. Wt
340.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzododecinium chloride

CAS Number

139-07-1

Product Name

Benzododecinium chloride

IUPAC Name

benzyl-dodecyl-dimethylazanium;chloride

Molecular Formula

C21H38N.Cl
C21H38ClN

Molecular Weight

340.0 g/mol

InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

JBIROUFYLSSYDX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

Solubility in water at 20 °C: good

Synonyms

ADB-12, Ajatin, benzododecinium, benzyl dimethyl dodecyl ammonium, benzyldimethyldodecylammonium bromide, benzyldodecyldimethylammonium chloride, BZK-C12, dimethyldodecylbenzylammonium, dimethyldodecylbenzylammonium bromide, dimethyldodecylbenzylammonium chloride, dimethyldodecylbenzylammonium maleate (2:1), dimethyldodecylbenzylammonium nitrate, dodecyldimethylbenzylammonium chloride, Sterinol

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Zephirol is 339.2693 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85508. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Benzalkonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Benzododecinium chloride is a quaternary ammonium compound, specifically a cationic surfactant. Its chemical formula is C21H38ClNC_{21}H_{38}ClN, and it is often referred to by its IUPAC name, benzyl(dodecyl)dimethylazanium chloride. This compound appears as a colorless to pale yellow liquid and is soluble in water, ethanol, and acetone. It has applications primarily as an antiseptic and disinfectant, particularly in medical and industrial settings .

, particularly degradation processes. Its degradation pathway includes debenzylation, dealkylation, and demethylation, leading to products such as benzyl chloride, dimethylamine, and long-chain alkanes. The initial step involves the removal of the alkyl chain from the quaternary nitrogen through hydroxyl radical abstraction, resulting in intermediates that can further degrade into simpler compounds like carbon dioxide and ammonia .

The synthesis of benzododecinium chloride typically involves the reaction of dodecylamine with benzyl chloride in the presence of a suitable solvent. This reaction leads to the formation of the quaternary ammonium compound through alkylation processes. The resulting product can be purified through crystallization or distillation methods to achieve the desired purity levels .

Benzododecinium chloride has diverse applications:

  • Antiseptic/Disinfectant: Commonly used in wound care products.
  • Industrial Cleaner: Employed in various cleaning formulations due to its surfactant properties.
  • Phase Transfer Catalyst: Utilized in organic synthesis to facilitate reactions between immiscible phases .
  • Biocide: Applied in agricultural settings for pest control.

Studies on benzododecinium chloride have focused on its interactions with biological membranes and microbial cells. Its cationic nature allows it to disrupt cell membranes, leading to cell lysis in susceptible organisms. Furthermore, research indicates that its efficacy can be affected by the presence of organic matter, which may inhibit its antimicrobial activity .

Benzododecinium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Benzalkonium chlorideSimilar cationic surfactant natureMore commonly used as a disinfectant
Miristalkonium chlorideSimilar quaternary structureDifferent alkyl chain length (tetradecyl)
Benzyldimethyldodecylammonium chlorideClose structural resemblanceOften used in personal care products

Benzododecinium chloride's unique feature lies in its specific dodecyl chain length combined with a benzyl group, which influences its solubility and antimicrobial efficacy compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

Hydrogen Bond Acceptor Count

1

Exact Mass

339.2692779 g/mol

Monoisotopic Mass

339.2692779 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

29-34 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y5A751G47H

Related CAS

10328-35-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (42.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (10.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

139-07-1
63449-41-2

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Antistatic; Preservative

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
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2: Becquet F, Goldschild M, Moldovan MS, Ettaiche M, Gastaud P, Baudouin C. Histopathological effects of topical ophthalmic preservatives on rat corneoconjunctival surface. Curr Eye Res. 1998 Apr;17(4):419-25. PubMed PMID: 9561834.
3: Aydin Kurna S, Acikgoz S, Altun A, Ozbay N, Sengor T, Olcaysu OO. The effects of topical antiglaucoma drugs as monotherapy on the ocular surface: a prospective study. J Ophthalmol. 2014;2014:460483. doi: 10.1155/2014/460483. Epub 2014 Jun 9. PubMed PMID: 25009742; PubMed Central PMCID: PMC4070470.
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8: Pisella PJ, Fillacier K, Elena PP, Debbasch C, Baudouin C. Comparison of the effects of preserved and unpreserved formulations of timolol on the ocular surface of albino rabbits. Ophthalmic Res. 2000 Jan-Feb;32(1):3-8. PubMed PMID: 10657748.
9: Wilson CG, Tomlinson E, Davis SS, Olejnik O. Altered ocular absorption and disposition of sodium cromoglycate upon ion-pair and complex coacervate formation with dodecylbenzyldimethylammonium chloride. J Pharm Pharmacol. 1981 Dec;33(12):749-53. PubMed PMID: 6121844.
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11: Stepanenko BN, Ulitina TS. [Precipitation of neutral alpha-glucans and separation of mixtures by dimethyldodecylbenzylammonium chloride]. Biokhimiia. 1977 Aug;42(8):1445-51. Russian. PubMed PMID: 20993.
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13: Kedzia A, Kałowski M. [Sterinole and cetylpirydine chloride influence on non-sporulated anaerobic bacteria of oral cavity]. Czas Stomatol. 1988 Oct;41(10):610-5. Polish. PubMed PMID: 3270591.
14: Kondrat'eva TS, Nguen Van Ky. [Utilization of dimethyldodecylbenzylammonium chloride for eyedrops made of pilocarpine hydrochloride]. Farmatsiia. 1975 Jul-Aug;24(4):70-1. Russian. PubMed PMID: 1218610.
15: Ferreira C, Rosmaninho R, Simoes M, Pereira MC, Bastos MM, Nunes OC, Coelho M, Melo LF. Biofouling control using microparticles carrying a biocide. Biofouling. 2010;26(2):205-12. doi: 10.1080/08927010903419630. PubMed PMID: 19937490.
16: Debbasch C, Brignole F, Pisella PJ, Warnet JM, Rat P, Baudouin C. Quaternary ammoniums and other preservatives' contribution in oxidative stress and apoptosis on Chang conjunctival cells. Invest Ophthalmol Vis Sci. 2001 Mar;42(3):642-52. PubMed PMID: 11222522.
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